Cas no 82529-52-0 (6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI))
![6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) structure](https://it.kuujia.com/scimg/cas/82529-52-0x500.png)
82529-52-0 structure
Nome del prodotto:6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)
6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)
- 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-
- AKOS040752274
- DTXSID001002758
- 82529-52-0
- Methyl 15-(14,15-dihydroeburnamenin-14-yl)aspidofractinine-21-carboxylate
- 89783-67-5
- (+)-Kopsoffine
- Kopsoffine
- (-)-Norpleiomutine
- 6H,13aH-3a,5a-Ethano-1H-indolizino(8,1-cd)carbazole-5-carboxylic acid,9-((14alpha)-14,15-dihydroeburnamenin-14-yl)-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)-
- N1-Demethylpleiomutine
- Norpleiomutine
-
- Inchi: InChI=1S/C40H48N4O2/c1-3-37-13-6-18-42-20-12-27-26-8-4-5-9-31(26)44(33(27)34(37)42)32(24-37)25-10-11-30-28(22-25)39-17-21-43-19-7-14-38(36(39)43)15-16-40(39,41-30)29(23-38)35(45)46-2/h4-5,8-11,22,29,32,34,36,41H,3,6-7,12-21,23-24H2,1-2H3
- Chiave InChI: BIJHVDNGQCIFEQ-UHFFFAOYSA-N
- Sorrisi: CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC
Proprietà calcolate
- Massa esatta: 616.378
- Massa monoisotopica: 616.378
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 46
- Conta legami ruotabili: 4
- Complessità: 1290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.7Ų
- XLogP3: 6.2
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) Letteratura correlata
-
1. Book reviews
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
82529-52-0 (6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)) Prodotti correlati
- 1401667-34-2((S)-2-Amino-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-propionamide)
- 63529-31-7(2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone)
- 1017663-26-1(N-(5-chloro-2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)
- 34934-07-1(2-Amino-6-ethylbenzamide)
- 2229285-17-8(2-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid)
- 38176-02-2((R)-Verapamil hydrochloride)
- 392239-24-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-ylbenzamide)
- 442564-66-1(N-(2-nitrophenyl)-2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamide)
- 2229340-03-6(3-Amino-1-(2-methanesulfonylethyl)cyclobutane-1-carboxylic acid)
- 2229118-89-0(2-(2-tert-butylphenyl)-1-methylpiperazine)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
